![molecular formula C7H13N3 B1440176 1-Isopropyl-4-methyl-1H-pyrazol-3-amine CAS No. 1174866-04-6](/img/structure/B1440176.png)
1-Isopropyl-4-methyl-1H-pyrazol-3-amine
Overview
Description
“1-Isopropyl-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C7H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with isopropyl and methyl groups attached. The molecular weight of this compound is 125.1716 .Physical And Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid . It has a molecular weight of 139.2 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found.Mechanism of Action
Target of Action
Pyrazoline derivatives, which include 1-isopropyl-4-methyl-1h-pyrazol-3-amine, have been found to exhibit a broad range of pharmacological activities . This suggests that these compounds may interact with multiple targets in the body.
Mode of Action
It is known that pyrazoline derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets that this compound interacts with.
Biochemical Pathways
Given the broad range of activities exhibited by pyrazoline derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is known that the compound has a molecular weight of 139198, a density of 11±01 g/cm3, and a boiling point of 2476±200 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad range of activities exhibited by pyrazoline derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound is a solid at room temperature , which could influence its stability and efficacy.
Advantages and Limitations for Lab Experiments
The use of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and has a relatively long shelf-life. Third, it is relatively non-toxic and can be used in a wide range of experiments. However, there are some limitations to its use. For example, it is not water soluble, which can make it difficult to use in certain experiments. In addition, it can be difficult to separate the two isomers, this compound and MIP, which can limit its utility in certain experiments.
Future Directions
There are several potential future directions for the use of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in scientific research. First, it could be used to study the role of enzymes in metabolic pathways, as well as the structure and function of proteins and enzymes. Second, it could be used to study the reactivity of organic molecules, as well as the synthesis of pharmaceuticals. Third, it could be used to study the biochemical and physiological effects of this compound on the body, such as its effects on inflammation, pain, and cognitive function. Finally, it could be used to study the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or cognitive enhancer.
Scientific Research Applications
1-Isopropyl-4-methyl-1H-pyrazol-3-amine has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, the study of biochemical pathways, and organic chemistry. In the pharmaceutical field, this compound has been used in the synthesis of several drugs, including anticonvulsants and anti-inflammatory agents. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes, as well as to investigate the role of enzymes in metabolic pathways. In organic chemistry, this compound has been used to study the reactivity of organic compounds.
Safety and Hazards
properties
IUPAC Name |
4-methyl-1-propan-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)10-4-6(3)7(8)9-10/h4-5H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVWVAMNUWQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1174866-04-6 | |
Record name | 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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